molecular formula C22H24NP B1629951 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine CAS No. 947315-18-6

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Cat. No.: B1629951
CAS No.: 947315-18-6
M. Wt: 333.4 g/mol
InChI Key: ZEQMNGUCEYRQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is a useful research compound. Its molecular formula is C22H24NP and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Ligand Efficiency in Palladium-Catalyzed Reactions : The use of similar compounds as ligands, like 2,6-bis(diphenylphosphino)pyridine, has shown high performance in palladium-catalyzed C-N coupling reactions, indicating potential applicability for 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine in similar contexts (Nadri et al., 2014).

  • Asymmetric Catalysis : Compounds with diphenylphosphino groups have been used in asymmetric allylic alkylations, suggesting that this compound could be explored for similar asymmetric catalysis applications (Uenishi & Hamada, 2001).

Ligand Synthesis and Functionality

  • Synthesis of Functionally Potential Ligands : Research demonstrates efficient and regioselective metallation of 2-(diphenylphosphino)pyridine, opening avenues for creating various ligands or ligand precursors, relevant for this compound (Gros et al., 2000).

Polymerization and Material Synthesis

  • Role in Polymerization of 1,3-Butadiene : Novel cobalt diphenylphosphine complexes, which include this compound, have been synthesized and shown to be effective in the polymerization of 1,3-butadiene (Ricci et al., 2021).

Miscellaneous Applications

  • Coordination Chemistry and Crystal Structures : Bifunctional 2-(diphenylphosphino)pyridine N,P-dioxides have been explored, highlighting the compound's potential in coordination chemistry and its role in forming complex structures (McCabe et al., 1987).

  • Use as a Protecting Group in Peptide Chemistry : The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection in amino acids or peptides, indicating that related compounds like this compound could have similar applications (Chantreux et al., 1984).

Safety and Hazards

  • Safety Data Sheet : Available here and here.

Future Directions

Research on the applications and potential modifications of this ligand continues to evolve. Further studies may explore its use in novel catalytic reactions and ligand design .

Properties

IUPAC Name

[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQMNGUCEYRQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635261
Record name 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947315-18-6
Record name 2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Reactant of Route 3
Reactant of Route 3
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Reactant of Route 4
Reactant of Route 4
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Reactant of Route 5
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine
Reactant of Route 6
Reactant of Route 6
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.